molecular formula C22H23ClN6 B2664636 N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-51-8

N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2664636
CAS RN: 955305-51-8
M. Wt: 406.92
InChI Key: JMOZGAGERJRYFX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring. This class of compounds is known to have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds in the presence of a catalyst . The exact method would depend on the specific reactants and conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Fused Pyrazolo[1,5-a]Pyrimidine Derivatives

A study by Al-Zaydi (2009) describes the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, showcasing an eco-friendly approach to synthesizing related compounds. These derivatives were synthesized with high yields, and their structures were confirmed through NMR, MS, elemental analyses, and X-ray crystallography (Al-Zaydi, 2009).

Adenosine Receptor Affinity

Another significant study by Harden, Quinn, and Scammells (1991) explored the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues. These compounds exhibited A1 adenosine receptor affinity, indicating potential pharmacological applications. The research highlighted the activity enhancement through specific substituent combinations, providing insights into receptor interaction mechanisms (Harden, Quinn, & Scammells, 1991).

Material Science and Coating Applications

Surface Coating and Printing Ink

A study by El‐Wahab et al. (2015) demonstrated the antimicrobial potential of pyrimidine derivative compounds when incorporated into polyurethane varnish and printing ink paste. These compounds exhibited excellent antimicrobial effects, suggesting their utility in enhancing the antimicrobial properties of coatings and inks (El‐Wahab et al., 2015).

Pharmaceutical Applications

Phosphodiesterase 9 Inhibitor

Wunder et al. (2005) reported the in vitro characterization of a selective inhibitor of phosphodiesterase 9 (PDE9), indicating its potential preclinical development for Alzheimer's disease treatment. This study highlights the compound's selective inhibitory action and its mechanism of enhancing intracellular cGMP levels, underscoring its therapeutic potential (Wunder et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is usually determined through a combination of biochemical assays and in vivo studies. For example, the compound might bind to a specific protein, altering its activity .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through a combination of laboratory tests and animal studies. These studies can provide information about the compound’s toxicity, potential for causing cancer, and effects on the environment .

properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6/c1-15(2)11-12-24-22-27-20(26-17-8-6-7-16(23)13-17)19-14-25-29(21(19)28-22)18-9-4-3-5-10-18/h3-10,13-15H,11-12H2,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZGAGERJRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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